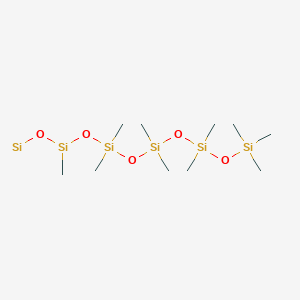
CID 19882937
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane is a chemical compound belonging to the class of organosilicon compounds. It is characterized by its unique structure, which includes multiple silicon and oxygen atoms, making it a member of the siloxane family. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane typically involves the reaction of chlorosilanes with water or alcohols under controlled conditions. The reaction conditions often include the use of catalysts such as platinum or other transition metals to facilitate the formation of the siloxane bonds. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound .
Analyse Chemischer Reaktionen
1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxane oligomers.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution can produce various functionalized siloxanes.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: This compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: 1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane is employed in the production of silicone-based materials, such as sealants, adhesives, and lubricants
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes and proteins, influencing their structure and function. The compound’s stability and hydrophobic nature allow it to form protective barriers and enhance the delivery of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane can be compared with other similar compounds, such as:
1,1,3,3,5,5,7,7,9,9-Decamethylpentasiloxane: This compound has one less silicon atom and exhibits slightly different chemical properties and applications.
1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane: With additional methyl groups, this compound has increased hydrophobicity and different reactivity.
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane: This compound has more silicon atoms and methyl groups, leading to variations in its physical and chemical properties .
These comparisons highlight the uniqueness of 1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane in terms of its structure, reactivity, and applications.
Eigenschaften
Molekularformel |
C10H30O5Si6 |
|---|---|
Molekulargewicht |
398.85 g/mol |
InChI |
InChI=1S/C10H30O5Si6/c1-17(11-16)12-19(5,6)14-21(9,10)15-20(7,8)13-18(2,3)4/h1-10H3 |
InChI-Schlüssel |
MTUFFSKEXBVOHW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](O[Si])O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide](/img/structure/B14264407.png)
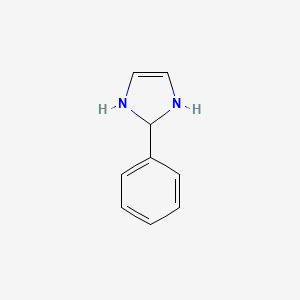
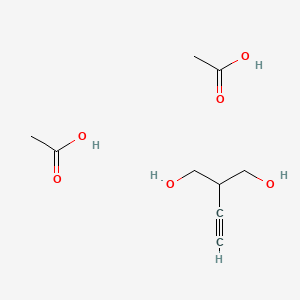
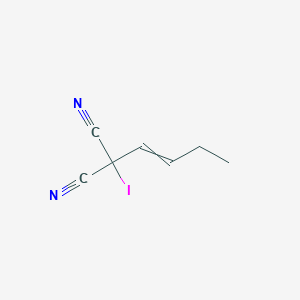
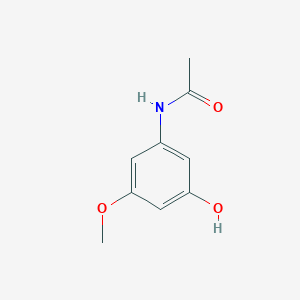
![2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]but-2-enoxy]phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14264440.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)


![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
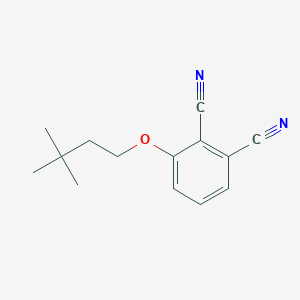
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
